

"spectroscopic data of dipropylene glycol ethyl ether (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *dipropylene glycol ethyl ether*

Cat. No.: *B106248*

[Get Quote](#)

Spectroscopic Profile of Dipropylene Glycol Ethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dipropylene glycol ethyl ether** (DPGEE), a versatile solvent and chemical intermediate. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **dipropylene glycol ethyl ether**. Due to the limited availability of public domain spectra, representative data has been generated based on established principles of spectroscopy and data from analogous compounds.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.10 - 1.25	m	9H	-CH ₃ (propoxy and ethyl groups)
3.30 - 3.70	m	7H	-CH ₂ -O- and -CH-O-
4.05	br s	1H	-OH

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
15.2	-O-CH ₂ -CH ₃
17.5	-O-CH(CH ₃)-
65.0 - 75.0	-CH ₂ -O- and -CH-O-

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450	Broad	O-H stretch
2970, 2930, 2870	Strong	C-H stretch (alkane)
1110	Strong	C-O stretch (ether)
1375	Medium	C-H bend (alkane)
1050	Strong	C-O stretch (alcohol)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
59	100%	[C ₃ H ₇ O] ⁺
45	High	[C ₂ H ₅ O] ⁺
31	Medium	[CH ₃ O] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Accurately weigh 10-20 mg of **dipropylene glycol ethyl ether** for ^1H NMR and 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
 - Filter the solution through a pipette with a cotton plug directly into a 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Solvent: Chloroform-d (CDCl_3).
 - Temperature: 298 K.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.

- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher field NMR spectrometer.
 - Solvent: Chloroform-d (CDCl_3).
 - Temperature: 298 K.
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : δ 7.26 for ^1H , δ 77.16 for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

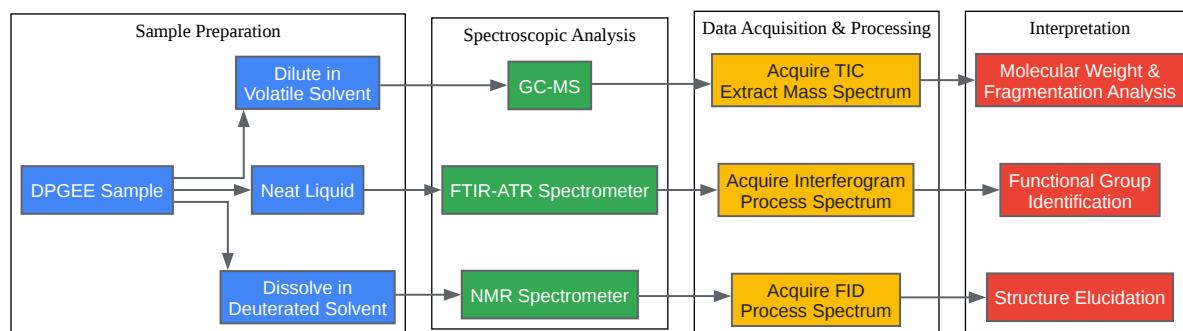
Methodology:

- Sample Preparation:
 - Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

- Place a small drop of neat **dipropylene glycol ethyl ether** directly onto the ATR crystal, ensuring the crystal is fully covered.
- Instrument Parameters:
 - Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Acquisition and Processing:
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology:

- Sample Preparation:
 - Prepare a dilute solution of **dipropylene glycol ethyl ether** (e.g., 100 $\mu\text{g}/\text{mL}$) in a volatile organic solvent such as dichloromethane or methanol.
- GC-MS Instrument Parameters:
 - Gas Chromatograph:

- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or similar, 30 m x 0.25 mm x 0.25 µm).
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 30-300.
- Data Analysis:
 - Identify the peak corresponding to **dipropylene glycol ethyl ether** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak (if present) and the major fragment ions.
 - Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation if available.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **dipropylene glycol ethyl ether**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **dipropylene glycol ethyl ether**.

- To cite this document: BenchChem. ["spectroscopic data of dipropylene glycol ethyl ether (NMR, IR, Mass Spec)"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b106248#spectroscopic-data-of-dipropylene-glycol-ethyl-ether-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com